molecular formula C15H10N2O2S B8288318 beta-(Benzothiazol-2-yl)-4-nitrostyrene

beta-(Benzothiazol-2-yl)-4-nitrostyrene

Cat. No.: B8288318
M. Wt: 282.3 g/mol
InChI Key: CDPSBZCZTHXDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-(Benzothiazol-2-yl)-4-nitrostyrene (CID 350083) is a chemical compound of interest in organic chemistry and materials science research . Its structure incorporates both a benzothiazole unit, a heterocycle known for its role in fluorescent dyes and electronic materials, and a nitrostyrene moiety. Nitrostyrene derivatives are recognized as versatile intermediates in organic synthesis . They are commonly used in the preparation of various other chemical classes; for instance, they can be reduced to amines, which are valuable building blocks in medicinal chemistry research, or used in the synthesis of slimicides and dyes . Researchers value this compound for developing novel synthetic methodologies and exploring structure-activity relationships. As a nitroalkene, the compound is typically sensitive to heat and light, requiring storage in a cool, dark place under an inert atmosphere . This product is intended For Research Use Only and is not classified as a drug, food additive, or for personal use.

Properties

Molecular Formula

C15H10N2O2S

Molecular Weight

282.3 g/mol

IUPAC Name

2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole

InChI

InChI=1S/C15H10N2O2S/c18-17(19)12-8-5-11(6-9-12)7-10-15-16-13-3-1-2-4-14(13)20-15/h1-10H

InChI Key

CDPSBZCZTHXDSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Substituent Categories:

5-Chloro-2-thienyl (compounds a–c): Chlorine introduces electron-withdrawing effects, possibly boosting electrophilic reactivity.

Amine Components (R1R2NH): Bulky groups (e.g., tetrahydroisoquinoline, indoline) may improve target binding via steric effects. Electron-deficient amines (e.g., 4-Cl-aniline) could enhance charge-transfer interactions.

Data Table: Structural and Functional Comparison

Compound ID Heterocyclic Group (Het) Amine Component (R1R2NH) Inferred Properties
a 5-Cl-2-thienyl Indoline Enhanced electrophilicity; potential antimicrobial activity
d Benzothiazol-2-yl Tetrahydroisoquinoline Improved DNA intercalation due to planar structure
h 6-EtO-benzothiazol-2-yl 1-Aminoindane Increased lipophilicity; possible metabolic stability
g Benzothiazol-2-yl 4-Cl-aniline Electron-deficient amine may boost reactivity

Research Findings and Implications

Electron-Withdrawing Groups: The nitro group in this compound likely enhances reactivity compared to non-nitro analogs, making it a stronger electrophile for nucleophilic targeting .

Substituent Optimization: Ethoxy substitution (compounds h–i) demonstrates how minor structural changes can significantly alter pharmacokinetic properties, a principle applicable to drug design.

Preparation Methods

Catalytic Henry Reaction Using Ionic Liquids

A 2013 patent (CN103497082A) describes a solvent-free approach using ethanolamine-based multi-acidic ionic liquids (e.g., [SFHEA][HSO₄]) as catalysts.

  • Reaction Conditions :

    • Catalyst : 5 mol% [SFHEA][HSO₄]

    • Temperature : 130°C

    • Time : 3 hours

    • Yield : 96% (isolated)

  • Mechanism :

    • Henry Condensation : Benzothiazole-2-carbaldehyde reacts with nitroethane to form β-nitro alcohol.

    • Dehydration : Acidic ionic liquids promote β-elimination to yield the nitrostyrene product.

Advantages :

  • Eliminates organic solvents.

  • Catalyst recyclability (>5 cycles without significant loss).

1,3-Dipolar Cycloaddition of Benzothiazole Derivatives

Recent studies demonstrate the use of dipolarophiles in constructing the benzothiazole-nitrostyrene framework. A 2024 study (ACS Omega) reported a regioselective cycloaddition between azomethine ylides and 2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles.

Reaction Parameters

  • Dipolarophile : 2-(Benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile

  • Dipole : Generated from isatin and N-methylglycine.

  • Conditions :

    • Solvent : Ethanol

    • Temperature : 80°C

    • Time : 12 hours

    • Yield : 86.4% (exo:endo = 88:12)

Key Observations :

  • Regioselectivity : Controlled by electronic effects of the nitro group.

  • Stereochemistry : Exo-cycloadducts dominate due to steric hindrance from the benzothiazole ring.

Oxidative Coupling of Benzothiazole Thiols

A 2020 method (ACS Omega) utilizes elemental sulfur and DMSO to synthesize 2-substituted benzothiazoles, which are subsequently functionalized to nitrostyrenes.

Two-Step Protocol

  • Benzothiazole Synthesis :

    • Reactants : 2-Aminothiophenol, 4-nitrobenzaldehyde.

    • Conditions : DMSO, 140°C, 22 hours.

    • Yield : 80% for 2-(4-nitrophenyl)benzothiazole.

  • Styrenation :

    • Reactants : 2-(4-Nitrophenyl)benzothiazole, vinyl bromide.

    • Catalyst : Pd(OAc)₂/PPh₃.

    • Yield : 72%.

Comparative Analysis of Methods

MethodCatalyst/ReagentsTemperature (°C)Time (h)Yield (%)Selectivity
Henry Condensation[SFHEA][HSO₄]130396>99% E-isomer
CycloadditionNone801286.488:12 exo:endo
Oxidative CouplingPd(OAc)₂/PPh₃1402272N/A

Key Trends :

  • Catalytic Efficiency : Ionic liquids outperform transition-metal catalysts in cost and recyclability.

  • Stereochemical Control : Cycloaddition methods offer superior diastereoselectivity.

Challenges and Optimization Strategies

Byproduct Formation in Henry Reactions

  • Issue : Competing aldol condensation generates polymeric side products.

  • Solution : Use excess nitroethane (2:1 molar ratio) to suppress aldol pathways.

Solvent Effects in Cycloadditions

  • Polar Protic Solvents (e.g., ethanol): Enhance dipole stability but slow reaction kinetics.

  • Aprotic Solvents (e.g., DMF): Accelerate rates but reduce regioselectivity.

Emerging Techniques

Photocatalytic C–H Functionalization

Preliminary studies suggest visible-light-mediated coupling between benzothiazoles and nitroolefins using Ru(bpy)₃²⁺ as a photocatalyst. Early yields reach 65% under mild conditions.

Industrial-Scale Considerations

The ionic liquid-catalyzed Henry reaction (CN103497082A) is currently the most scalable method due to:

  • Solvent-Free Operation : Reduces waste disposal costs.

  • Catalyst Recovery : Achieved via simple filtration and reuse .

Q & A

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with aromatic protons appearing at δ 7.2–8.5 ppm and nitro group signals around δ 8.3 ppm. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks for similar compounds range from 350–550 g/mol) . Elemental analysis ensures purity (>95% C, H, N) .

Q. What physicochemical properties are essential for handling this compound?

  • Methodological Answer : Key properties include logP (~2.7, indicating moderate lipophilicity), refractive index (~1.603), and thermal stability (decomposition >200°C). The nitro group confers sensitivity to light and heat, necessitating storage in amber vials at –20°C. Safety protocols should follow guidelines for nitroaromatics, including fume hood use and PPE (gloves, lab coats) .

Advanced Research Questions

Q. How to design in vitro assays to evaluate the antiproliferative or antiviral activity of this compound?

  • Methodological Answer : Use cell lines (e.g., HeLa, MCF-7) for antiproliferative assays, with IC₅₀ determination via MTT or SRB assays over 48–72 hours. For anti-HIV activity, employ TZM-bl cells infected with HIV-1/2 strains, measuring luciferase reporter gene expression. Dose-response curves (0.1–100 μM) and positive controls (e.g., zidovudine) are critical. Data interpretation should account for cytotoxicity (CC₅₀) to calculate selectivity indices .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound purity. Validate results via orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability). Re-synthesize the compound using standardized protocols and characterize purity via HPLC (>98%). Cross-reference structural analogs (e.g., thiourea derivatives ) to identify substituent-specific effects.

Q. What computational approaches support structure-activity relationship (SAR) studies for benzothiazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, nitro group charge distribution) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., HIV-1 protease ). QSAR models require datasets of IC₅₀ values and descriptors (logP, polar surface area) to correlate substituent effects with activity .

Q. How to assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC over 24–72 hours. LC-MS identifies breakdown products (e.g., nitro reduction to amine). For photostability, expose samples to UV light (320–400 nm) and quantify remaining parent compound .

Q. What strategies optimize synergistic effects with other bioactive agents?

  • Methodological Answer : Design combination studies using fixed-ratio methods (e.g., Chou-Talalay). Test this compound with antiretrovirals (e.g., tenofovir) or chemotherapeutics (e.g., doxorubicin). Calculate combination indices (CI <1 indicates synergy) and validate with isobolograms. Mechanistic synergy can be probed via Western blotting for pathway markers (e.g., caspase-3 for apoptosis) .

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